1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from the preparation of the pyrazole ring. The difluoromethylation process is a key step, often achieved using metal-mediated reactions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions, potentially forming different fluorinated intermediates.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of antifungal and antibacterial agents.
Agricultural Science: The compound’s derivatives are explored for their fungicidal properties, making them useful in crop protection.
Chemical Biology: It serves as a tool for studying biological processes involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its antifungal application, it targets mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells . The difluoromethyl group enhances its binding affinity and specificity to the target enzyme.
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and nitro-substituted pyrazoles. Compared to these, 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Examples of similar compounds include:
Properties
Molecular Formula |
C12H14F2N6O3 |
---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14F2N6O3/c1-7-6-10(20(22)23)17-18(7)4-3-15-11(21)9-5-8(2)19(16-9)12(13)14/h5-6,12H,3-4H2,1-2H3,(H,15,21) |
InChI Key |
DXRQMNLFBXWRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NCCN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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